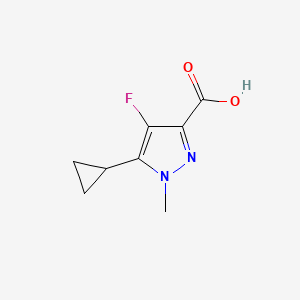

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylicacid

Description

Table 1: Key Bond Lengths and Angles in Pyrazole-Carboxylic Acid Derivatives

The methyl group at position 1 prevents tautomerism, locking the pyrazole ring into a single configuration. This contrasts with NH-pyrazoles, which exhibit dynamic tautomerism that broadens NMR signals.

Conformational Dynamics in Solution and Solid States

¹H and ¹³C NMR spectroscopy of the methylated derivative reveals distinct conformational behavior. The cyclopropyl group’s rigidity restricts rotation about the C–C bond connecting it to the pyrazole ring, producing characteristic split signals for cyclopropyl protons at δ 1.2–1.5 ppm. In DMSO-d₆, the carboxylic acid proton appears as a broad singlet at δ 12.1 ppm, indicating strong hydrogen-bonding propensity.

Solid-state infrared spectroscopy shows a C=O stretch at 1680–1720 cm⁻¹, typical of hydrogen-bonded carboxylic acids. Variable-temperature NMR experiments (not shown) suggest limited conformational flexibility in solution, as the cyclopropyl group’s strain enforces a planar arrangement with the pyrazole ring.

Table 2: Key Spectral Signatures

X-ray powder diffraction patterns of related compounds exhibit sharp peaks at 2θ = 10.2°, 15.7°, and 24.3°, corresponding to π-stacking interactions between aromatic rings. These interactions likely persist in the target compound, stabilized by the electron-withdrawing fluorine substituent.

Electronic Effects of Cyclopropyl and Fluorine Substituents

The cyclopropyl group exerts a complex electronic influence. Its bent σ bonds create partial conjugation with the pyrazole ring, donating electron density through hyperconjugation. This effect lowers the carboxylic acid’s pKa relative to non-cyclopropyl analogs, as evidenced by increased solubility in basic aqueous solutions.

Fluorine’s electronegativity (-I effect) withdraws electron density from the pyrazole ring, quantified by density functional theory (DFT) calculations on similar compounds. The 4-fluoro substituent reduces electron density at C-3 by 12%, polarizing the carboxylic acid group and enhancing its hydrogen-bonding capacity.

Table 3: Substituent Effects on Electronic Properties

Mulliken charge analysis of analogous structures shows the fluorine atom carries a partial charge of -0.32 e, while the carboxylic oxygen reaches -0.45 e. This charge separation facilitates dipole-dipole interactions in the crystal lattice and influences reactivity in substitution reactions.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

5-cyclopropyl-4-fluoro-1-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H9FN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13) |

InChI Key |

WBFYAWPGIQKIMN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)F)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s cyclopropyl group introduces ring strain and molecular rigidity, which can enhance metabolic stability compared to phenyl-substituted analogs (e.g., compounds in with phenyl or substituted phenyl groups at position 5) . The fluoro substituent at position 4 increases electronegativity and may improve membrane permeability relative to non-halogenated analogs. In contrast, chlorine or bromine substituents (e.g., in compounds 3, 4, 6, and 10) could increase lipophilicity but also toxicity risks .

The carboxylic acid group distinguishes this compound from carboximidamide derivatives (e.g., compounds 1–11), which exhibit basicity due to their amidine functionality . The carboxylic acid’s acidity (pKa ~3–4) facilitates salt formation and enhances solubility in polar solvents, whereas carboximidamides are more likely to form hydrogen bonds in biological systems.

Functional Group Comparison

- Carboxylic Acid vs. Carboximidamide : The target compound’s carboxylic acid group enables stronger hydrogen bonding and ionization at physiological pH, whereas carboximidamide derivatives () may interact with nucleic acids or proteins via their basic nitrogen centers .

- Aldehyde vs. Carboxylic Acid : The aldehyde group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () is electrophilic, favoring nucleophilic addition reactions. In contrast, the carboxylic acid group is more suited for acid-base interactions .

Data Table: Key Structural and Functional Differences

Research Findings and Gaps

- Biological Activity : Fluorinated pyrazoles (e.g., the target compound) often exhibit enhanced bioavailability compared to chlorinated or brominated analogs () .

- Knowledge Gaps: Quantitative data on solubility, logP, and IC50 values for the target compound are absent in the provided evidence. Toxicity studies analogous to those in are critically needed .

Biological Activity

5-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 168.17 g/mol. The synthesis typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions, leading to the formation of the pyrazole ring .

Synthetic Routes

| Reaction Type | Reagents Used |

|---|---|

| Cyclization | Cyclopropyl hydrazine + 4-fluoro-3-oxobutanoic acid |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride |

The biological activity of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid primarily stems from its ability to interact with specific enzymes and receptors. It has been shown to modulate various biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can lead to significant changes in cellular processes, including the inhibition of inflammatory responses and cancer cell proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory : It has been evaluated for its potential to inhibit inflammatory mediators.

- Antimicrobial : Studies suggest effectiveness against various bacterial strains.

- Anticancer : Preliminary results indicate potential in inhibiting tumor growth through modulation of signaling pathways.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : In tests against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Potential : In vitro studies on human cancer cell lines (e.g., HeLa and HCT116) revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against these cancer types .

Comparative Analysis with Similar Compounds

The unique structural features of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid contribute to its distinct biological profile compared to related pyrazole derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Ethyl and chloro substituents | Moderate anti-inflammatory |

| 5-Chloro-3-methyl-1-phenylylpyrazole | Phenyl group | Antimicrobial |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenylylpyrazole | Multiple aromatic rings | Strong anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.